

Porcine Dynorphin B (1-29) / Leumorphin: Sequence and Properties

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Compound of Interest

Compound Name: Dynorphin B (1-29)

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Porcine **Dynorphin B (1-29)**, or Leumorphin, is an endogenous opioid peptide derived from the precursor protein Prodynorphin. It is a potent agonist, primarily at the kappa-opioid receptor (KOR).

Amino Acid Sequence: The 29-amino acid sequence of porcine Dynorphin B is as follows:

Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr-Arg-Ser-Gln-Glu-Asp-Pro-Asn-Ala-Tyr-Tyr-Glu-Glu-Leu-Phe-Asp-Val

Table 1: Physicochemical Properties of Porcine **Dynorphin B (1-29)**

Property	Value
Molecular Formula	C ₁₆₁ H ₂₃₆ N ₄₂ O ₄₈
Molecular Weight	3527.85 g/mol
Alternative Names	Leumorphin, Prodynorphin 228-256 (porcine), Dynorphin B-29

Quantitative Pharmacological Data

Dynorphin B-29 interacts with multiple opioid receptor types. Early studies indicated that the synthesized porcine peptide displaces mu (μ) and kappa (κ) receptor ligands with similar affinity, while having a lower affinity for the delta (δ) receptor.^[1] Functional activity, measured

by the inhibition of smooth muscle contraction, shows potency in the order of guinea pig ileum > mouse vas deferens > rabbit vas deferens > rat vas deferens.[1]

More recent studies on various dynorphin peptides provide insight into their functional selectivity. While specific K_i and EC_{50} values for the full porcine **Dynorphin B (1-29)** are not readily available in recent comparative literature, data for the closely related Dynorphin B (1-13) at the delta-opioid receptor (δ OR) are presented below as a reference.

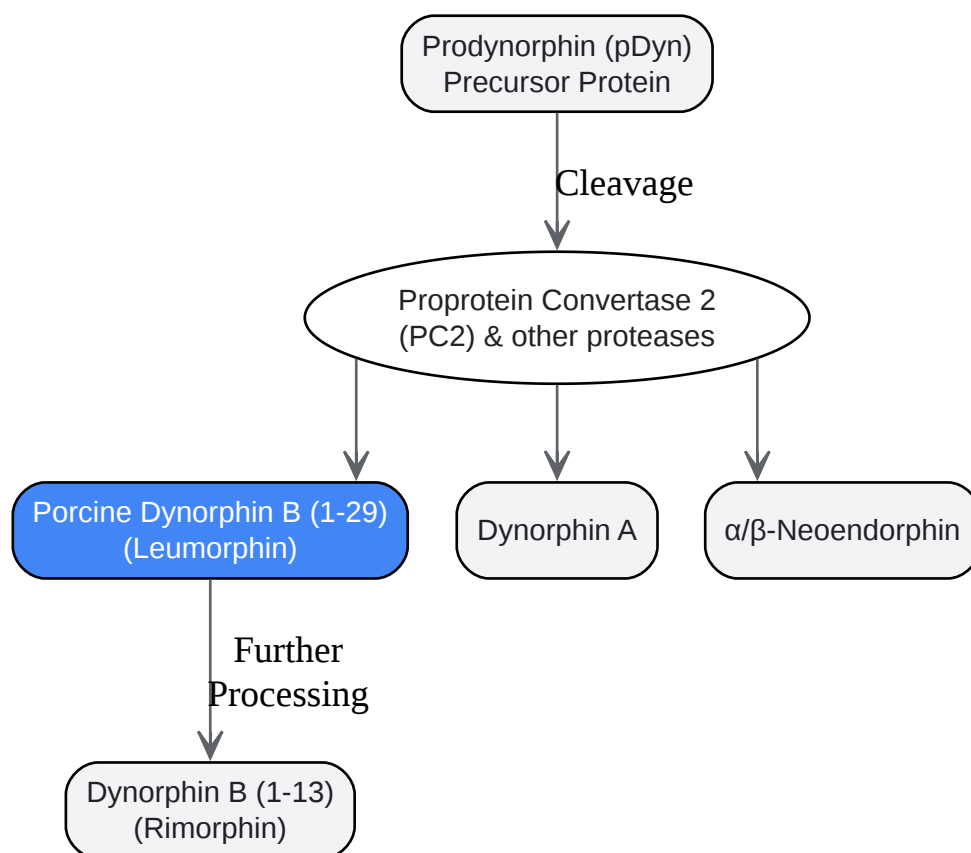
Table 2: In Vitro Signaling Profile of Dynorphin Peptides at the Delta-Opioid Receptor (δ OR)

Ligand	β -arrestin Recruitment EC_{50} (nM)	GTPyS Binding EC_{50} (nM)	cAMP Inhibition IC_{50} (nM)
Dynorphin B (1-13)	330	383	122
Dynorphin A (1-17)	83	488	21
Leu-Enkephalin	17	1.86	5.3

This data is provided for comparative purposes and was generated using CHO cells expressing the δ OR. It illustrates the concept of functional selectivity among dynorphin peptides.

Biosynthesis and Processing

Dynorphin peptides are synthesized as part of a larger precursor protein, Prodynorphin (pDyn). Through a series of proteolytic cleavages by enzymes such as proprotein convertase 2 (PC2), various active peptides are released.[2] Porcine **Dynorphin B (1-29)**, or Leumorphin, is one such product. It can be further processed to yield the shorter Dynorphin B (1-13), also known as rimorphin.

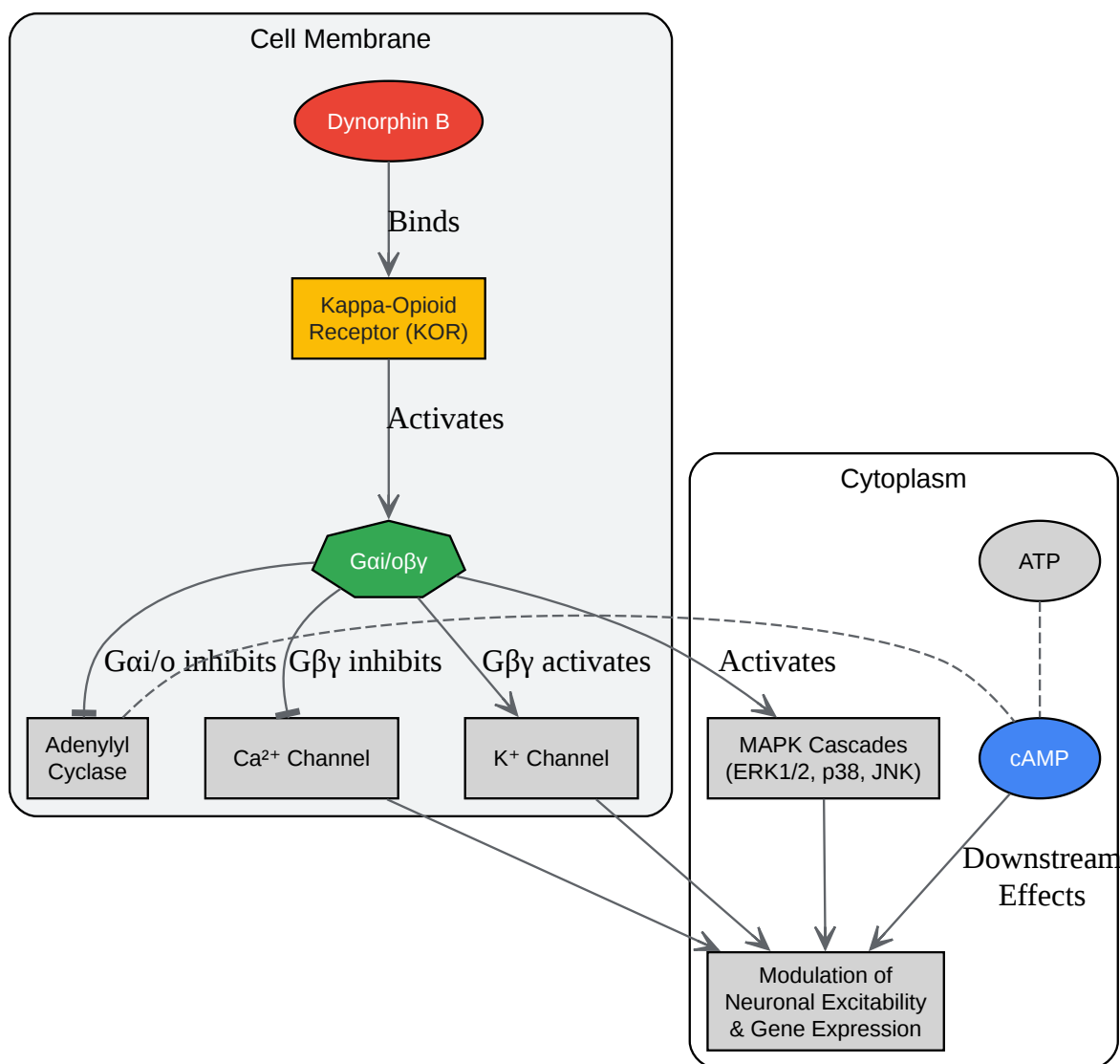


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Caption: Biosynthetic pathway of Dynorphin B from the Prodynorphin precursor.

Signaling Pathways of Dynorphin B

Upon binding to the kappa-opioid receptor, a G-protein coupled receptor (GPCR), Dynorphin B initiates a signaling cascade. The receptor is primarily coupled to the G α i/o family of G-proteins.[3][4] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated G $\beta\gamma$ subunits can modulate ion channel activity, such as inhibiting voltage-gated Ca²⁺ channels and activating G-protein-gated inwardly rectifying K⁺ (GIRK) channels.[3][4] Furthermore, KOR activation triggers various mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which are involved in longer-term cellular responses.[2][3][4]



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Caption: Kappa-Opioid Receptor (KOR) signaling pathway activated by Dynorphin B.

Experimental Protocols

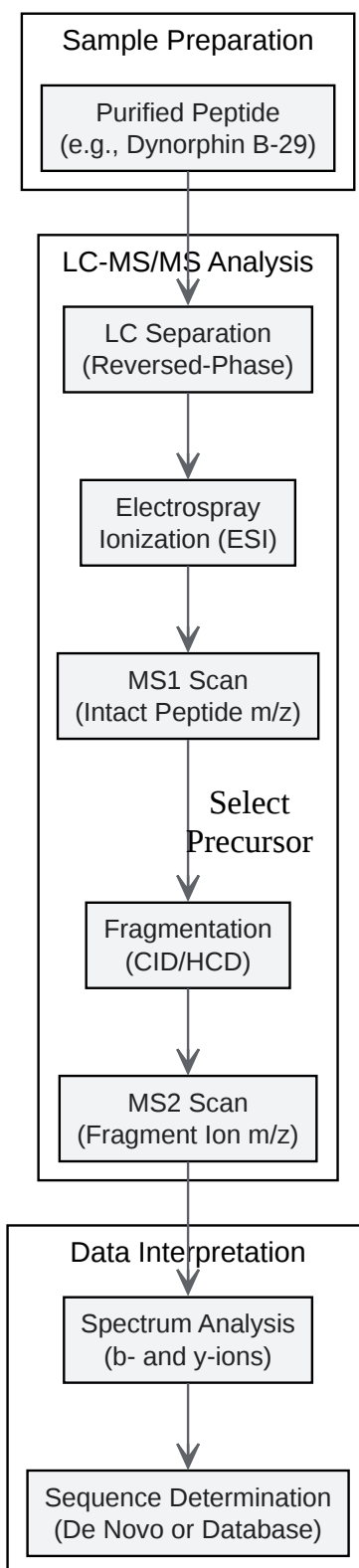
Peptide Sequencing by Mass Spectrometry

Determining the amino acid sequence of a peptide like Dynorphin B is foundational. The modern standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To verify the primary amino acid sequence of a purified peptide.

Methodology:

- **Sample Preparation:** The purified peptide is solubilized in a suitable buffer (e.g., 0.1% formic acid in water).
- **Enzymatic Digestion (Optional for full-length peptide):** For large proteins, digestion with a protease like trypsin is necessary. For a 29-amino acid peptide, direct analysis is often possible.
- **Liquid Chromatography (LC) Separation:** The peptide solution is injected into a high-performance liquid chromatography (HPLC) system, typically using a reversed-phase column (e.g., C18). Peptides are separated based on hydrophobicity using a gradient of an organic solvent like acetonitrile.
- **Mass Spectrometry (MS):**
 - **Ionization:** As peptides elute from the LC column, they are ionized, commonly by electrospray ionization (ESI).
 - **MS1 Scan:** The mass spectrometer scans for the mass-to-charge (m/z) ratios of the intact peptide ions (precursor ions).
 - **Fragmentation (MS/MS):** Precursor ions of interest are isolated and fragmented, typically via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
 - **MS2 Scan:** The m/z ratios of the resulting fragment ions are measured.
- **Data Analysis:** The fragmentation pattern (MS/MS spectrum) is analyzed. The mass differences between fragment ions (b- and y-ions) correspond to specific amino acid residues, allowing for the reconstruction of the peptide sequence. This can be done via database searching or de novo sequencing algorithms.



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Caption: Experimental workflow for peptide sequencing by LC-MS/MS.

Radioligand Receptor Binding Assay

This protocol determines the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (K_i) of porcine **Dynorphin B (1-29)** at κ , μ , and δ opioid receptors.

Materials:

- Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human opioid receptor subtype (κ , μ , or δ).
- Radioligand: A high-affinity radioligand, e.g., [^3H]-diprenorphine (non-selective) or a subtype-selective radioligand.
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.[5]
- Non-specific Binding Control: 10 μM Naloxone.[5]
- Test Compound: Porcine **Dynorphin B (1-29)** at various concentrations.
- Apparatus: Glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter.

Procedure:

- Membrane Preparation: Thaw cell membranes and resuspend in ice-cold binding buffer to a final protein concentration of approximately 20 μg per reaction tube.[5]
- Assay Setup: In reaction tubes, combine:
 - The cell membrane suspension.
 - The radioligand at a fixed concentration (e.g., 0.2 nM [^3H]-diprenorphine).[5]
 - Varying concentrations of the test compound (porcine Dynorphin B-29). For determining non-specific binding, use 10 μM naloxone instead of the test compound. For total binding, add binding buffer.

- Incubation: Incubate the mixture at room temperature for 1 hour to allow the binding to reach equilibrium.[\[5\]](#)
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the free radioligand.[\[5\]](#)
- Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[\[5\]](#)
- Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the bound radioactivity using a liquid scintillation counter.[\[5\]](#)
- Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC_{50} (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the K_i value using the Cheng-Prusoff equation.[\[6\]](#)

cAMP Functional Assay

This assay measures the ability of a ligand to activate Gai/o-coupled receptors by quantifying the resulting inhibition of forskolin-stimulated cAMP production.

Objective: To determine the functional potency (EC_{50} or IC_{50}) of porcine **Dynorphin B (1-29)** at the kappa-opioid receptor.

Materials:

- Cell Line: PC12 or HEK293 cells stably expressing the kappa-opioid receptor.[\[7\]](#)
- Stimulant: Forskolin (to activate adenylyl cyclase).[\[7\]](#)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.[\[7\]](#)
- Test Compound: Porcine **Dynorphin B (1-29)** at various concentrations.
- cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection methods.[\[7\]](#)

Procedure:

- Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
- Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
- Compound Addition: Add varying concentrations of porcine **Dynorphin B (1-29)** to the wells.
- Stimulation: Add a fixed concentration of forsklin (e.g., 20 μ M) to all wells (except the basal control) to stimulate cAMP production.[7]
- Incubation: Incubate the plate at 37°C for 30 minutes.[7]
- Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol.
- cAMP Quantification: Measure the intracellular cAMP concentration using the detection kit and a plate reader.
- Data Analysis: Plot the cAMP levels against the log concentration of **Dynorphin B (1-29)** to generate a dose-response curve and determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

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